
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine is a compound that belongs to the class of triazines, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of three cyclohexyldisulfanyl groups attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of 2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with cyclohexyldisulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with cyclohexyldisulfanyl groups. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The cyclohexyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine involves its interaction with molecular targets through its cyclohexyldisulfanyl groups. These groups can form disulfide bonds with thiol-containing molecules, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways, depending on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its coordination chemistry and applications in catalysis and materials science.
2,4,6-Tris(trifluoromethyl)phenyl-1,3,5-triazine: Used in photochemical reactions and as a ligand in coordination chemistry.
2,4,6-Tris(trimethoxyphenyl)phosphine: Utilized as a catalyst in various organic reactions. The uniqueness of this compound lies in its cyclohexyldisulfanyl groups, which impart distinct chemical and physical properties compared to other triazine derivatives.
Propriétés
Numéro CAS |
86906-94-7 |
|---|---|
Formule moléculaire |
C21H33N3S6 |
Poids moléculaire |
519.9 g/mol |
Nom IUPAC |
2,4,6-tris(cyclohexyldisulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H33N3S6/c1-4-10-16(11-5-1)25-28-19-22-20(29-26-17-12-6-2-7-13-17)24-21(23-19)30-27-18-14-8-3-9-15-18/h16-18H,1-15H2 |
Clé InChI |
OEJDPLUOWBAVBH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SSC2=NC(=NC(=N2)SSC3CCCCC3)SSC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




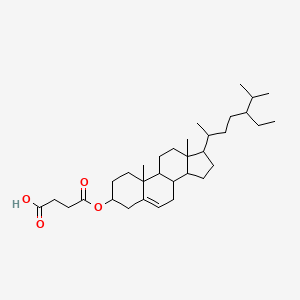

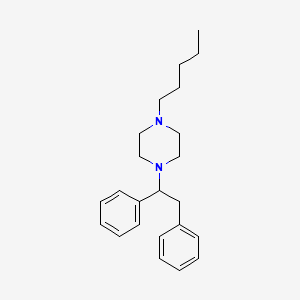
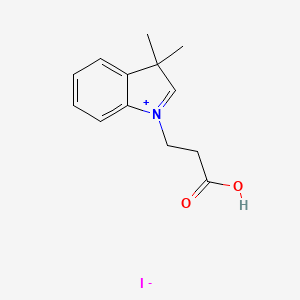
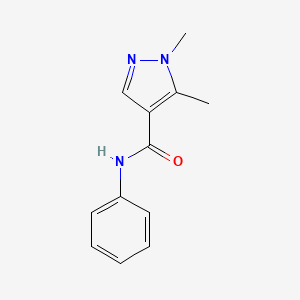
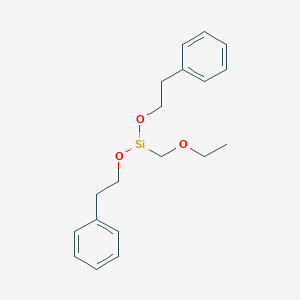
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
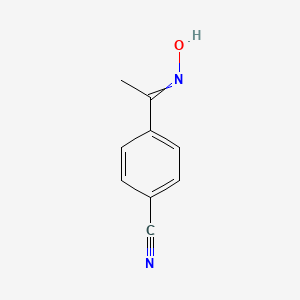
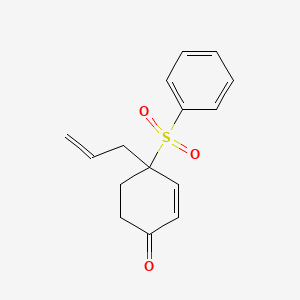
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
